1-(Triazol-1-yl)cyclopropane-1-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids, which are similar to TCCA, involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .Molecular Structure Analysis
The InChI code for TCCA is 1S/C6H7N3O/c10-5-6(1-2-6)9-4-3-7-8-9/h3-5H,1-2H2 .Chemical Reactions Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is significant in the synthesis of 1,2,3-triazoles and its derivatives .Physical And Chemical Properties Analysis
TCCA is a colorless, crystalline compound. It has a molecular formula of C6H7N3O and a molecular weight of 137.142.Scientific Research Applications
Drug Discovery
1,2,3-triazoles have been used extensively in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc. Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles have found applications in polymer chemistry . They have been incorporated into polymers for use in solar cells .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their strong dipole moment and hydrogen bonding ability .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a chemical strategy that permanently attaches two biomolecules .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used for the synthesis of complex molecules for biological testing .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging, a technique used in cellular biology to visualize cells and cellular components with the help of fluorescent dyes .
Materials Science
In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .
Safety and Hazards
properties
IUPAC Name |
1-(triazol-1-yl)cyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-5-6(1-2-6)9-4-3-7-8-9/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDNYNNKNAWJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Triazol-1-yl)cyclopropane-1-carbaldehyde |
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